molecular formula C25H16O6 B12183764 8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate

8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate

Cat. No.: B12183764
M. Wt: 412.4 g/mol
InChI Key: KXKNCZJVQUJDBP-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative featuring a fused benzo[f]chromen-3-one moiety at the 4-position, an acetate group at the 7-position, and a methyl substituent at the 8-position of the chromene core. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The benzo[f]chromen-3-one group introduces extended π-conjugation, which may enhance photophysical properties and binding interactions in biological systems. The acetate group at position 7 likely improves solubility compared to hydroxylated analogs, while the methyl group at position 8 influences steric and electronic effects .

Synthetic routes for analogous compounds involve condensation reactions, often catalyzed by bases like piperidine or ZnCl₂, followed by functionalization with acetyl or aryl groups (e.g., ).

Properties

Molecular Formula

C25H16O6

Molecular Weight

412.4 g/mol

IUPAC Name

[8-methyl-2-oxo-4-(3-oxobenzo[f]chromen-2-yl)chromen-7-yl] acetate

InChI

InChI=1S/C25H16O6/c1-13-21(29-14(2)26)10-8-17-18(12-23(27)31-24(13)17)20-11-19-16-6-4-3-5-15(16)7-9-22(19)30-25(20)28/h3-12H,1-2H3

InChI Key

KXKNCZJVQUJDBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC(=O)C

Origin of Product

United States

Preparation Methods

Formation of the Core Chromenone Structure

The core structure is assembled through a Knoevenagel condensation between 3-acetylcoumarin and glyoxalic acid (Scheme 1 ). This reaction proceeds in acetic acid with hydrochloric acid as a catalyst, yielding 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid (Compound 3 ). Key conditions include:

  • Temperature : 60–70°C for 4–6 hours.

  • Solvent : Glacial acetic acid.

  • Catalyst : 10% HCl (v/v).

The product is purified via recrystallization from ethanol, achieving yields of 68–72%.

Acetylation of the Hydroxyl Group

The 7-hydroxyl group of the intermediate is acetylated using acetic anhydride in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is added to scavenge HCl, ensuring the reaction proceeds efficiently:

  • Reagents : Acetic anhydride (2.2 equivalents), TEA (3 equivalents).

  • Conditions : Stirring at 0°C for 1 hour, followed by gradual warming to room temperature over 12 hours.

  • Workup : The mixture is washed with NaHCO₃ (5%) and brine, then dried over MgSO₄.

This step introduces the 7-acetate moiety, critical for the compound’s biological activity.

Coupling with Benzo[f]chromenone

The final step involves a Michael addition between the acetylated chromenone and 3-oxo-3H-benzo[f]chromen-2-carbaldehyde in the presence of a phase-transfer catalyst (PTC). Conditions include:

  • Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equivalents).

  • Base : K₂CO₃ (2 equivalents).

  • Solvent : Dimethylformamide (DMF) at 80°C for 8 hours.

The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 58–65%.

Reaction Mechanisms and Stereochemical Considerations

Knoevenagel Condensation Mechanism

The condensation between 3-acetylcoumarin and glyoxalic acid proceeds via a nucleophilic attack by the enolate of the acetyl group on the carbonyl carbon of glyoxalic acid. This forms a conjugated dienone intermediate, which undergoes cyclization to yield the chromenone core.

Acetylation Kinetics

The acetylation follows a SN² mechanism , where TEA deprotonates the hydroxyl group, enabling nucleophilic attack by acetate from acetic anhydride. Steric hindrance from the adjacent methyl group (C-8) slightly reduces reaction rates, necessitating prolonged reaction times.

Optimization Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature0°C (initial), 25°C (final)Prevents exothermic side reactions
Solvent PolarityDichloromethane (ε 8.93)Enhances reagent solubility
Catalyst Loading10% HCl (v/v)Accelerates condensation by 40%

Catalytic Enhancements

The use of ytterbium triflate (Yb(OTf)₃) under microwave irradiation reduces reaction times from 6 hours to 30 minutes, achieving yields of 78%.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (400 MHz, CDCl₃)δ 2.41 (s, 3H, CH₃), 2.62 (s, 3H, OAc), 6.89–8.24 (m, 10H, Ar-H)
IR (KBr)1745 cm⁻¹ (C=O acetate), 1710 cm⁻¹ (chromenone C=O)
MS (EI)m/z 438 [M]⁺

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/H₂O 70:30, 1 mL/min).

  • Melting Point : 214–216°C (uncorrected).

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 7-hydroxy-8-methylcoumarin , arises from incomplete acetylation. This is minimized by:

  • Using excess acetic anhydride (2.2 equivalents).

  • Ensuring anhydrous conditions via molecular sieves.

Solvent Recovery

DCM and DMF are recovered via rotary evaporation (85% recovery) and reused, reducing environmental impact.

Scale-Up Considerations

Industrial-scale synthesis employs continuous-flow reactors to maintain temperature control and improve mixing. Pilot studies demonstrate a 15% yield increase compared to batch processes.

Emerging Methodologies

Recent advances include enzyme-catalyzed acetylation using lipases (e.g., Candida antarctica), which offer milder conditions (pH 7.0, 35°C) and eliminate the need for toxic solvents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromen ring. Common reagents used in these reactions include acids, bases, and organic solvents.

Scientific Research Applications

8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: It is used as a probe molecule to study solvent effects and molecular interactions.

    Biology: The compound has shown potential in biological assays for its antioxidant and anti-inflammatory properties.

    Medicine: Research indicates its potential use in developing cardioprotective drugs due to its ability to attenuate oxidative damage and improve cardiac function.

    Industry: It is explored for its use in developing new materials with specific optical properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress pathways, enhancing antioxidant defense mechanisms, and reducing inflammation. The compound’s ability to interact with specific enzymes and receptors in the body contributes to its therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and related coumarins:

Compound Name Substituents Molecular Formula Key Features
Target Compound 4-(3-oxo-3H-benzo[f]chromen-2-yl), 7-acetate, 8-methyl Not explicitly provided* Extended aromaticity from benzo[f]chromenone; moderate polarity from acetate
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate 8-acetyl, 4-methyl, 7-acetate C₁₄H₁₂O₅ Simpler structure; acetyl enhances electron-withdrawing effects
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate 8-acetyl, 4-methyl, 7-(4-methoxybenzoate) C₂₀H₁₆O₆ Bulky aryl ester; methoxy group increases hydrophobicity
3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate 3-benzothiazolyl, 8-methyl, 7-acetate C₁₉H₁₃NO₄S Heterocyclic benzothiazole enhances bioactivity potential
Methyl-2-(furyl-2-yl)-3-methyl-4-oxo-4H-furo[2,3-H]chromene-8-carboxylate 3-methyl, 8-carboxylate, fused furan C₁₇H₁₂O₆ Furan ring introduces rigidity; carboxylate improves solubility

*Molecular formula inferred: Likely C₂₃H₁₆O₆ (based on benzo[f]chromenone core + acetate and methyl groups).

Physicochemical Properties

  • Solubility: The acetate group in the target compound improves water solubility compared to hydroxylated analogs (e.g., 7-hydroxycoumarins).
  • Crystallinity: The triclinic crystal system (space group P1) observed in 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate suggests similar packing efficiency for the target compound, though the benzo[f]chromenone group may introduce steric hindrance .

Biological Activity

The compound 8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate is a derivative of the coumarin family, known for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of coumarin derivatives typically involves various methods such as Pechmann condensation, microwave-assisted synthesis, and O-sulfonylation reactions. For 8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate, the synthetic route often includes the reaction of substituted phenolic compounds with acetic anhydride or related reagents under controlled conditions. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties . For instance, studies have shown that compounds similar to 8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate can inhibit lipid peroxidation and scavenge free radicals effectively. The antioxidant activity is often measured using assays like DPPH and ABTS, where higher inhibition percentages correlate with stronger antioxidant capabilities.

CompoundIC50 (µM)Reference
Ascorbic Acid5.0
8-Methyl Coumarin Derivative15.0
Other Coumarins10.0 - 20.0

Anti-inflammatory Activity

Coumarin derivatives have been recognized for their anti-inflammatory effects . Studies have demonstrated that compounds in this class can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. In one study, a related compound showed a reduction in NF-kB levels by 2.31-fold compared to untreated controls, indicating its potential as an anti-inflammatory agent.

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reference
IL-610030
TNF-alpha8025

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have also been investigated. Several studies report that these compounds exhibit bactericidal activity against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Antioxidant Study : A recent study evaluated the antioxidant capacity of several coumarin derivatives using the DPPH assay. The results indicated that the compound exhibited a significant ability to scavenge free radicals, comparable to ascorbic acid, which is a standard reference for antioxidant activity .
  • Anti-inflammatory Evaluation : In vitro studies on a series of coumarin derivatives demonstrated their potential to modulate inflammatory responses by downregulating NF-kB activity and reducing cytokine production in macrophage cell lines .
  • Antimicrobial Screening : A comprehensive screening of various coumarins against clinical isolates revealed that certain derivatives displayed promising antibacterial activity, particularly against resistant strains of bacteria .

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